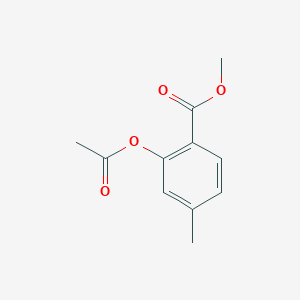
Methyl 2-acetoxy-4-methylbenzoate
Description
Methyl 2-acetoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an acetoxy group (-OCOCH₃) at position 2, a methyl group (-CH₃) at position 4, and a methyl ester (-COOCH₃) at position 1. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 224.21 g/mol. The compound’s structure combines lipophilic (methyl) and moderately polar (acetoxy) groups, influencing its solubility, stability, and reactivity.
Properties
CAS No. |
13515-12-3 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-methylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)10(6-7)15-8(2)12/h4-6H,1-3H3 |
InChI Key |
RUYFFNFPEXHQML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
Synonyms |
Benzoic acid, 2-(acetyloxy)-4-Methyl-, Methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-acetoxy-4-methylbenzoate with four analogs, highlighting key structural differences and their implications:
Key Observations:
Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃) :
- Simpler structure with a methoxy (-OCH₃) group and ethyl ester.
- Lower molecular weight (180.20 g/mol ) enhances volatility, making it suitable for flavoring agents .
- Methoxy groups are less reactive than acetoxy, reducing hydrolysis susceptibility.
Methyl 4-Acetoxy-2-Hydroxybenzoate (C₁₀H₁₀O₅) :
- Hydroxyl (-OH) at position 2 increases polarity and hydrogen-bonding capacity.
- Higher oxygen content (5 O atoms ) improves water solubility compared to this compound.
- Used as a synthetic intermediate for more complex molecules .
Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄): Acetamido (-NHCOCH₃) group introduces hydrogen-bonding capability and bioactivity. Applications in drug design due to interactions with biological targets .
Propargyl 2-Acetoxy-4-Methylbenzoate (C₁₃H₁₂O₄): Propargyl (-C≡CH) group enables click chemistry applications.
Physicochemical Properties and Reactivity
- Solubility: this compound’s methyl group enhances lipophilicity, favoring solubility in organic solvents (e.g., ethanol, acetone). Comparatively, Methyl 4-acetoxy-2-hydroxybenzoate’s hydroxyl group improves aqueous solubility .
Stability :
Synthetic Utility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


